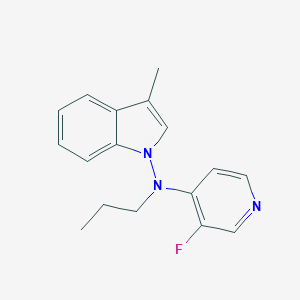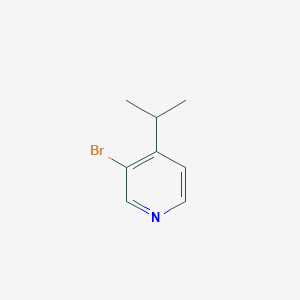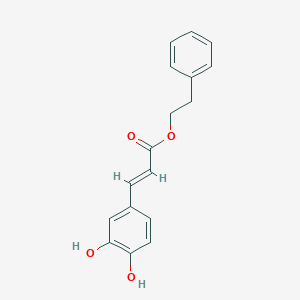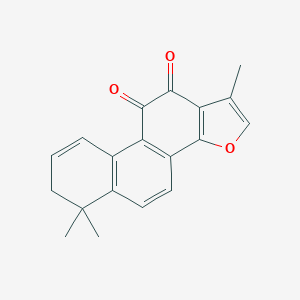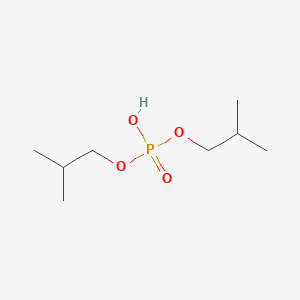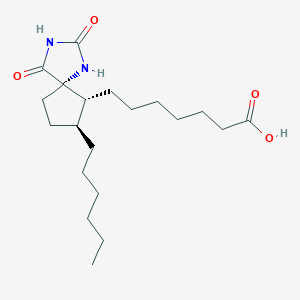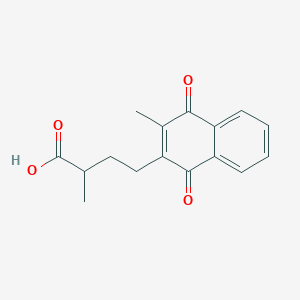
5C-aglycone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5C-aglycone, also known as 5-carboxy-2'-deoxyuridine or 5CDU, is a nucleoside analog that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thymidine and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Total Synthesis and Antibiotic Activity
- Study: The total synthesis of ramoplanin aglycon analogues, including one termed 5C, has been investigated. Analogues like 5C have shown promise in antimicrobial assays, indicating potential for development as antibiotics (Rew et al., 2004).
Hydrolysis in Subcritical Water
- Study: Research on the hydrolysis of rutin in subcritical water showed the transformation into its free aglycone form, which includes the study of 5C-aglycone as a hydrolysis product (Ravber et al., 2015).
Anti-Tumor Applications
- Study: The synthesis of the aglycone of the anti-tumor agent OSW-1 was accomplished, providing insights into potential therapeutic applications of similar compounds (Guo & Fuchs, 1998).
Development in Antibiotic Resistance
- Study: A study on vancomycin aglycon showed that modifications in the aglycon structure could enhance binding to certain bacterial cell wall precursors, countering antibiotic resistance (Crowley & Boger, 2006).
Biosynthesis of Lignin
- Study: Aglycons have been shown to be involved in the biosynthesis of lignin in angiosperms, suggesting their role in plant biology and potential applications in biotechnology (Matsui et al., 2000).
Steroidal Glycoalkaloid Aglycons
- Study: The development of a method for analyzing steroidal glycoalkaloid aglycons in Solanum species highlights the importance of these compounds in plant chemistry and potential agricultural applications (Laurila et al., 1999).
Atmospheric Circulation Models
- Study: This study, while not directly related to 5C-aglycone, discusses the GEOS-5 atmospheric general circulation model, highlighting the diverse applications of scientific research beyond the immediate scope of chemical studies (Molod et al., 2014).
Eigenschaften
CAS-Nummer |
34927-45-2 |
|---|---|
Produktname |
5C-aglycone |
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
2-methyl-4-(3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C16H16O4/c1-9(16(19)20)7-8-11-10(2)14(17)12-5-3-4-6-13(12)15(11)18/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
ALLYVKRLOHDVKI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O |
Andere CAS-Nummern |
34927-45-2 |
Physikalische Beschreibung |
Solid |
Synonyme |
2-Methyl-3-(3-carboxybutyl)-1,4-naphthoquinone; 1,4-Dihydro-α,3-dimethyl-1,4-dioxo-2-naphthalenebutanoic Acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)

